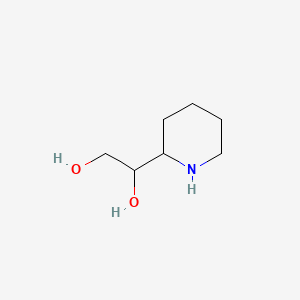

1-(Piperidin-2-yl)ethane-1,2-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-piperidin-2-ylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-7(10)6-3-1-2-4-8-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAQFAXRTAWZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967103 | |

| Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5267-87-8 | |

| Record name | 1,2-Ethanediol, 1-(2-piperidyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Piperidyl)-ethyleneglycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Piperidin-2-yl)ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Piperidine Containing Structures in Bioactive Compounds

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in the realm of bioactive compounds and pharmaceuticals. uni.luresearchgate.net Its prevalence is a testament to its versatile nature, providing a robust framework that can be readily functionalized to modulate a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like behavior. google.combldpharm.com

The introduction of a piperidine moiety can significantly influence a compound's biological activity, selectivity, and pharmacokinetic profile. google.com This structural unit is found in a vast array of natural alkaloids and synthetic drugs, demonstrating a broad spectrum of pharmacological effects. nih.gov These include applications as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents. uni.lunih.gov The ability of the piperidine nitrogen to act as a basic center allows for the formation of salts, often improving the solubility and bioavailability of drug candidates. Furthermore, the stereochemistry of substituted piperidine rings can be crucial for specific interactions with biological targets, such as proteins and enzymes, leading to enhanced potency and selectivity. google.com

The following table showcases a selection of prominent drugs containing the piperidine scaffold, illustrating the diverse therapeutic areas where this structural motif has proven invaluable.

| Drug Name | Therapeutic Class |

| Donepezil | Alzheimer's Disease |

| Methylphenidate | ADHD |

| Fentanyl | Analgesic |

| Haloperidol | Antipsychotic |

| Loratadine | Antihistamine |

Dihydroxylated Systems: Key Players in Chemical Biology

Dihydroxylated systems, particularly vicinal diols where two hydroxyl (-OH) groups are attached to adjacent carbon atoms, are of fundamental importance in chemical biology. nih.govessentialchemicalindustry.org This functional group arrangement, also known as a glycol, imparts distinct properties to a molecule, most notably increased hydrophilicity. atlantis-press.com This feature can be critical for improving the water solubility of potential drug candidates and for facilitating interactions with biological macromolecules.

In organic synthesis, vicinal diols are valuable intermediates. essentialchemicalindustry.org They can be prepared from alkenes through various methods, including the well-established Sharpless asymmetric dihydroxylation, which allows for the creation of chiral diols with a high degree of stereocontrol. google.comajchem-a.com The resulting stereochemistry of the diol can be a determining factor in the biological activity of the final compound.

The hydroxyl groups of a diol can act as both hydrogen bond donors and acceptors, enabling them to form specific interactions within the binding sites of enzymes and receptors. medihealthpedia.com This capability is crucial for molecular recognition processes. Moreover, diols can serve as handles for further chemical modification or for conjugation to other molecules, a strategy often employed in the development of probes for chemical biology research. medihealthpedia.com The oxidation of vicinal diols can lead to the formation of aldehydes or ketones, a transformation that is also relevant in both synthetic and biological contexts. nih.gov

The Research Context of 1 Piperidin 2 Yl Ethane 1,2 Diol

Strategies for Piperidine Ring Formation with Diol Functionality

The creation of the piperidine scaffold with integrated diol functionality can be achieved through several key synthetic pathways. These methods focus on forming the heterocyclic ring from linear precursors that already contain or will generate the required hydroxyl groups.

One effective strategy for forming the piperidine ring involves using 1,5-diols as the foundational starting material. sciengine.com This approach leverages the diol's structure as a template for building the six-membered ring.

A robust method for synthesizing piperidine derivatives from 1,5-diols involves a two-step sequence: sulfonylation followed by cyclization with a primary amine. sciengine.com The initial step activates the terminal hydroxyl groups of the 1,5-diol by converting them into better leaving groups, typically sulfonates. The subsequent reaction with a primary amine leads to a double nucleophilic substitution, effectively closing the ring to form the piperidine derivative. sciengine.com Research has shown that this annulation reaction can achieve high yields, ranging from 74% to 94%, when conducted at temperatures of 90–100 °C for 18 hours using the primary amine as the solvent. sciengine.com

Table 1: Synthesis of Piperidine Derivatives via Sulfonylation/Cyclization of 1,5-Diols

| Starting Diol | Activating Agent | Primary Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Pentanediol | Methanesulfonyl Chloride | Benzylamine | 90-100 | 18 | 85 | sciengine.com |

| 1,5-Pentanediol | p-Toluenesulfonyl Chloride | Phenethylamine | 90-100 | 18 | 82 | sciengine.com |

| 1,5-Pentanediol | Methanesulfonyl Chloride | Aniline | 90-100 | 18 | 74 | sciengine.com |

| 1,5-Pentanediol | p-Toluenesulfonyl Chloride | Cyclohexylamine | 90-100 | 18 | 94 | sciengine.com |

This table presents illustrative data based on the described methodology.

A more direct and environmentally benign approach is the N-heterocyclization of primary amines with diols, catalyzed by transition metal complexes. acs.orgnih.gov An efficient system utilizing a Cp*Ir (pentamethylcyclopentadienyl iridium) complex has been developed for this transformation. acs.orgnih.gov This method allows for the synthesis of various five-, six-, and seven-membered cyclic amines in good to excellent yields. acs.orgorganic-chemistry.org A significant advantage of this catalytic system is that water is the only byproduct, aligning with the principles of green chemistry. acs.orgnih.gov The proposed mechanism involves the initial N-alkylation of the primary amine with one of the diol's alcohol groups to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield the final heterocyclic product. acs.org

The formation of piperidines from various linear precursors is a cornerstone of heterocyclic synthesis. dtic.mil Besides diols, other suitable starting materials include 5-amino-1-haloalkanes, 1,5-diaminopentanes, and 5-aminoalkanols. dtic.mil One-pot methods have been developed to construct piperidines from halogenated secondary amides through a tandem process involving amide activation, reduction, and intramolecular nucleophilic substitution. nih.gov Another advanced strategy involves the Brønsted acid-catalyzed carbocyclization cascade of linear sulfonamides containing an alkyne, which couple with an aldehyde to form fused piperidine systems. nih.gov Furthermore, unsaturated tosylamides can be cyclized using N-bromosuccinimide to form the piperidine ring. dtic.mil

Given the importance of chirality in bioactive molecules, the development of stereoselective and asymmetric routes to substituted piperidines is of high interest. acs.orgresearchgate.net These methods aim to control the three-dimensional arrangement of atoms during the synthesis, leading to specific enantiomers or diastereomers. acs.orgsnnu.edu.cn

Chemoenzymatic synthesis combines the selectivity of biological catalysts with the practicality of chemical reactions to produce chiral molecules. acs.orgresearchgate.net This approach has been successfully applied to the synthesis of dioxygenated piperidines. One strategy involves the use of ω-transaminases for the stereoselective monoamination of 1,5-diketones. documentsdelivered.com The resulting aminoketone undergoes spontaneous cyclization to form a Δ1-piperideine intermediate, which can then be reduced to yield specific diastereomers of 2,6-disubstituted piperidines. documentsdelivered.com Another powerful chemoenzymatic method employs a combination of an enzyme and a ruthenium catalyst to efficiently transform a mixture of achiral cis- and racemic trans-3,5-piperidine diol into a single cis-(3R,5S)-diacetate with high diastereoselectivity. acs.org Similarly, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govresearchgate.net

Table 2: Examples of Chemoenzymatic Synthesis of Substituted Piperidines

| Precursor | Biocatalyst / Chemical Catalyst | Key Transformation | Product Stereochemistry | Reference |

| 1,5-Diketone | ω-Transaminase / Reductant | Stereoselective monoamination / Cyclization / Reduction | Access to all four diastereomers of 2,6-disubstituted piperidines | documentsdelivered.com |

| rac/meso-3,5-Piperidine diol | Lipase / Ru-catalyst | Dynamic Kinetic Asymmetric Transformation (DYKAT) | cis-(3R,5S)-diacetate | acs.org |

| N-substituted Tetrahydropyridine | Amine Oxidase / Ene Imine Reductase | One-pot oxidation / conjugate reduction cascade | Stereo-enriched 3- and 3,4-substituted piperidines | nih.govresearchgate.net |

This table summarizes key findings from different chemoenzymatic approaches.

Stereoselective and Asymmetric Synthesis Routes

Asymmetric Reduction of α-Azido Aryl Ketones Coupled with Selective Dihydroxylation

The synthesis of chiral amino alcohols and vicinal diols are crucial steps in the construction of complex molecules like this compound. The combination of asymmetric reduction of α-azido ketones and selective dihydroxylation represents a powerful strategy, where key chiral centers are installed through distinct, highly controlled reactions.

Initially, an appropriate α-azido aryl ketone, such as 2-azido-1-(pyridin-2-yl)ethan-1-one, undergoes an asymmetric reduction to produce a chiral azido (B1232118) alcohol. This transformation is significant as it establishes a key stereocenter. The use of biocatalysts or chiral chemical reagents is paramount in this step to achieve high enantioselectivity. For instance, β-Cyclodextrin has been shown to catalyze the asymmetric reduction of α-azido aryl ketones with sodium borohydride (B1222165) in water, offering an environmentally benign method. rsc.org Similarly, enzyme systems, such as those derived from carrots, are effective in the asymmetric reduction of related α-hydroxy aromatic ketones to yield chiral vicinal diols with excellent enantiomeric excesses. researchgate.net

Following the formation of the chiral azido alcohol, the next critical phase involves introducing the second hydroxyl group to form the vicinal diol. Asymmetric dihydroxylation of an alkene is a cornerstone reaction for this purpose. thieme-connect.de In a potential synthetic route, a vinyl group could be present on the pyridine (B92270) ring or introduced in a subsequent step. This alkene would then be subjected to asymmetric dihydroxylation using catalysts, historically osmium-based but more recently involving iron, manganese, or other metals, to install the two hydroxyl groups with specific stereochemistry. thieme-connect.de

The final steps in this hypothetical pathway would involve the reduction of the azide (B81097) group to a primary amine, which would then trigger a cyclization to form the piperidine ring, followed by any necessary protecting group manipulation. The versatility of α-azidoketones as building blocks is well-established, as they are precursors to various bioactive molecules. nih.gov

Enantioselective Borohydride Reduction of Diketones

A direct route to the 1,2-diol moiety involves the enantioselective reduction of a 1,2-diketone precursor, such as 1-(pyridin-2-yl)ethane-1,2-dione. The reduction of symmetrical 1,2-diketones with sodium borohydride typically yields a mixture of diastereoisomeric diols (the meso and dl-racemate). rsc.org However, by employing chirally modified borohydride reagents, it is possible to influence the stereochemical outcome of the reduction and favor the formation of one enantiomer. wikipedia.org

Chiral ligands, often derived from amino acids or other readily available chiral sources, can be used to modify reducing agents like sodium borohydride or lithium aluminium hydride. wikipedia.orggoogle.com These modified reagents create a chiral environment around the hydride source, allowing for the selective attack on one of the enantiotopic faces of the ketone groups. For example, lithium aluminium hydride (LAH) modified with chiral ligands like BINOL has demonstrated high enantioselectivity in ketone reductions. uwindsor.ca The choice of reagent and reaction conditions is critical for controlling the diastereoselectivity and enantioselectivity of the final diol product.

The table below illustrates the general principle of diastereoselectivity in the reduction of a generic symmetrical 1,2-diketone. The subsequent hydrogenation of the pyridine ring would then lead to the desired this compound stereoisomers.

| Reducing Agent | Typical Diastereomeric Outcome | Key Feature |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Mixture of meso and dl-diols | Achiral reagent, little to no selectivity. rsc.org |

| Chirally Modified Borohydride | Enantioenriched dl-diol | Chiral ligand directs hydride attack to one face. wikipedia.org |

| BINAL-H | High enantioselectivity for certain ketones | Effective for ketones with an adjacent π-system. uwindsor.ca |

Diversity-Oriented Synthesis (DOS) for Stereoisomeric Access

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which is particularly useful for exploring the full range of stereoisomers of a complex target. cam.ac.uk By applying a DOS approach to the synthesis of this compound, it is possible to systematically access all possible stereoisomers.

A DOS strategy often employs a modular approach where different building blocks can be combined, and branching reaction pathways are used to create skeletal diversity. cam.ac.uknih.gov For instance, a protocol for the DOS of 2,4,6-trisubstituted piperidines has been developed using Anion Relay Chemistry (ARC). This method allows for a modular approach to construct all possible stereoisomers of the piperidine scaffold. nih.gov While this specific example leads to a different substitution pattern, the underlying principles are directly applicable. One could envision a strategy starting with a chiral building block for the ethane-1,2-diol side chain, which is then coupled with a precursor that ultimately forms the piperidine ring through a series of stereocontrolled reactions.

The strength of DOS lies in its ability to generate a complete matrix of congeners, often through non-selective reactions followed by effective chromatographic separation. nih.gov This approach is invaluable for structure-activity relationship studies, where access to all stereoisomers is necessary to identify the most active compound. The piperidine ring is a common motif in bioactive alkaloids, making DOS of piperidine-based derivatives a significant area of research. researchgate.net

Stereocontrolled Cyclization Approaches

The stereochemistry of the piperidine ring itself can be established through stereocontrolled cyclization reactions. In this approach, an acyclic precursor containing the necessary functional groups and pre-installed chiral centers is synthesized and then cyclized to form the heterocyclic ring with a high degree of stereocontrol.

One such method involves the iodine-induced cyclization of N-alkoxyaminoalkenes. researchgate.net This strategy can be used to prepare nonracemic piperidine diols from acyclic, optically active alcohols. The key step is an iodoetherification reaction that proceeds through a bicyclic isoxazolidine (B1194047) intermediate, effectively transferring the stereochemistry from the acyclic chain to the newly formed ring. By carefully designing the acyclic precursor, which would already contain the ethane-1,2-diol moiety (or a protected version), this type of cyclization can provide stereoselective access to specific isomers of trans-disubstituted piperidines. researchgate.net

Approaches to Introducing the Ethane-1,2-diol Moiety

Reductive Transformations of Pyridine Derivatives

A common and effective strategy for the synthesis of substituted piperidines involves the chemical reduction, or hydrogenation, of a corresponding pyridine precursor. This method allows for the complex side chain to be constructed on the stable aromatic pyridine ring before the final reduction to the saturated piperidine.

The final key step in this synthetic pathway is the catalytic hydrogenation of the pyridine ring of a 1-(pyridin-2-yl)ethane-1,2-diol intermediate. The stability of a related precursor, (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol, is known to be high due to strong intramolecular hydrogen bonds. researchgate.net The hydrogenation reaction converts the planar, aromatic pyridine ring into the puckered, saturated piperidine ring, creating two new stereocenters (at C2 and C6 of the piperidine ring). The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions used. whiterose.ac.uk

Hydrogenation using catalysts like platinum oxide (PtO₂) often results in the formation of the cis-diastereomer as the major product. whiterose.ac.uk The substrate approaches the catalyst surface from the less hindered face, leading to the delivery of hydrogen atoms from the same side. However, the diastereomeric ratio can be influenced by the substituents on the pyridine ring and the specific conditions of the reaction. In some cases, epimerization under thermodynamic conditions can be used to access the more stable trans-isomer. whiterose.ac.uk

The table below summarizes typical outcomes for the hydrogenation of substituted pyridine precursors.

| Precursor Type | Catalyst | Typical Pressure | Solvent | Major Product Diastereomer | Reference |

|---|---|---|---|---|---|

| Substituted Pyridine | PtO₂ | 50 psi | AcOH | cis-Piperidine | whiterose.ac.uk |

| Substituted Pyridine | Pd/C | Atmospheric | EtOH | Mixture, depends on substrate | researchgate.net |

| Substituted Pyridine | Rh/C | High Pressure | MeOH | Often high cis selectivity | whiterose.ac.uk |

Dihydroxylation Methodologies (e.g., Sharpless Dihydroxylation)

Dihydroxylation of an alkene is a fundamental transformation for the synthesis of 1,2-diols. The Sharpless Asymmetric Dihydroxylation stands out as a powerful method for converting prochiral alkenes into chiral diols with high enantioselectivity.

The reaction employs a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine (B1679958) ligand. libretexts.org The choice of ligand, either a dihydroquinidine (B8771983) (DHQD) derivative (used in AD-mix-β) or a dihydroquinine (DHQ) derivative (used in AD-mix-α), dictates which face of the alkene is hydroxylated, allowing for predictable control over the absolute stereochemistry of the resulting diol. libretexts.orgsci-hub.se

The mechanism involves the formation of a cyclic osmate ester intermediate through the syn-addition of the osmium catalyst to the double bond. youtube.comlumenlearning.compressbooks.pub This intermediate is then hydrolyzed to release the diol. A stoichiometric co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is used to regenerate the Os(VIII) catalyst, making the process catalytic in the expensive and toxic osmium. sci-hub.sepressbooks.pub

For the synthesis of an enantiomerically pure form of this compound, an N-protected 2-vinylpiperidine would be subjected to the Sharpless conditions. The selection of AD-mix-α or AD-mix-β would determine the resulting stereochemistry at the diol centers.

Table 1: Sharpless Asymmetric Dihydroxylation of a Model Alkene

| Reagent System | Chiral Ligand | Expected Product Stereochemistry | Key Features |

|---|---|---|---|

| AD-mix-α | (DHQ)₂PHAL | (R,R) for many substrates | Delivers diol from the α-face |

| AD-mix-β | (DHQD)₂PHAL | (S,S) for many substrates | Delivers diol from the β-face |

Wagner Oxidation and NBS-Mediated Epoxidation Followed by Hydrolysis

Wagner Oxidation

The term "Wagner Oxidation" historically refers to the oxidation of metals. In the context of organic synthesis, the transformation it implies is the syn-dihydroxylation of an alkene using potassium permanganate (B83412) (KMnO₄), often under cold, alkaline conditions (Wagner reaction). mdpi.comsciengine.com This method provides a classic route to cis-diols. libretexts.orghydrosilintl.com

The reaction proceeds through a cyclic manganate (B1198562) ester intermediate, analogous to the osmate ester in osmium-catalyzed reactions. hydrosilintl.com This intermediate forms via syn-addition to the alkene, and subsequent hydrolysis in the basic medium cleaves the manganese-oxygen bonds to yield the 1,2-diol. orgosolver.com While effective for creating cis-diols, this method lacks the straightforward enantiocontrol of the Sharpless methodology. youtube.com Using hot, acidic, or neutral KMnO₄ can lead to over-oxidation and cleavage of the carbon-carbon bond. youtube.commasterorganicchemistry.com

NBS-Mediated Epoxidation Followed by Hydrolysis

An alternative two-step route to diols involves an initial epoxidation followed by hydrolysis. A common method for this sequence begins with the formation of a halohydrin. N-Bromosuccinimide (NBS) in the presence of water is a standard reagent for this purpose. rsc.orgorganic-chemistry.org NBS acts as a source of electrophilic bromine, which reacts with the alkene (e.g., N-protected 2-vinylpiperidine) to form a bromonium ion intermediate. Water then acts as a nucleophile, attacking the intermediate to yield a bromohydrin.

In the second step, treatment with a base promotes an intramolecular Williamson ether synthesis: the alkoxide formed deprotonates the hydroxyl group, which then displaces the adjacent bromide to form an epoxide ring. Finally, acid-catalyzed hydrolysis opens the epoxide ring, yielding the 1,2-diol. This sequence typically results in an anti-diol, providing a stereochemical outcome complementary to that of syn-dihydroxylation methods. youtube.com

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes efficiency, atom economy, and sustainability. Advanced techniques such as continuous flow reactions, one-pot preparations, and novel catalytic cycles are increasingly applied to the synthesis of complex molecules like piperidine analogues.

Continuous Flow Reactions

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubing or microreactors. This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and straightforward scaling-up. mdpi.comacs.org

For the synthesis of piperidine-based diols or their precursors, a multi-step sequence can be "telescoped" into a continuous process, where the output from one reactor flows directly into the next. nih.gov This eliminates the need for intermediate isolation and purification, reducing waste and reaction time. For instance, a flow system could be designed for the synthesis of an N-substituted piperidine, followed by its functionalization in a subsequent reactor. organic-chemistry.org The synthesis of pharmaceutical ingredients and their precursors, including complex heterocyclic systems, has been successfully demonstrated using this technology. mdpi.comnih.gov

One-Pot Preparations

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, offer significant benefits in terms of efficiency, resource conservation, and reduced waste generation. The synthesis of highly functionalized piperidines is well-suited to one-pot, multi-component reaction (MCR) strategies. whiterose.ac.uk

These reactions often involve the condensation of simple, readily available starting materials, such as an amine, an aldehyde, and a β-ketoester, to rapidly assemble the complex piperidine core in a single operation. tandfonline.comtandfonline.comresearchgate.net Various catalysts, including indium(III) chloride or simply acetic acid as a solvent and catalyst, have been employed to facilitate these transformations. whiterose.ac.uktandfonline.com While these methods typically build the piperidine ring, they exemplify the "pot, atom, and step economic" (PASE) principles that are central to modern organic synthesis. whiterose.ac.uk

Table 2: Example of a Five-Component One-Pot Piperidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Key Bond Formations | Reference |

|---|---|---|---|---|---|

| β-Ketoester | Aromatic Aldehyde (2 eq.) | Amine (2 eq.) | InCl₃ or Acetic Acid | C-C and C-N bonds | whiterose.ac.uktandfonline.com |

Hydrogen Borrowing Annulation Methods

Hydrogen borrowing catalysis is an elegant and atom-economical strategy for forming carbon-nitrogen and carbon-carbon bonds. researchgate.net In the context of piperidine synthesis, this method typically involves the reaction of a primary amine with a 1,5-diol. sci-hub.sesciengine.com

The process is initiated by a transition metal catalyst (commonly based on iridium or ruthenium) that temporarily "borrows" hydrogen from the diol, oxidizing it in situ to a dialdehyde (B1249045). researchgate.netrsc.org The primary amine then undergoes a double condensation with the dialdehyde to form a dihydropyridinium intermediate. The catalyst then returns the borrowed hydrogen to this intermediate, reducing it to the final saturated piperidine ring. The only byproduct of this redox-neutral process is water. researchgate.net This methodology is particularly powerful for creating substituted piperidines, including those with functionality at the C2 position, which are direct precursors for compounds like this compound. sci-hub.se

Table 3: Iridium-Catalyzed Hydrogen Borrowing for Piperidine Synthesis

| Diol Substrate | Amine Substrate | Catalyst System | Product | Key Features | Reference |

|---|---|---|---|---|---|

| 1,5-Pentanediol | Benzylamine | [Cp*IrCl₂]₂ / NaHCO₃ | N-Benzylpiperidine | High atom economy, water is the only byproduct. | sci-hub.se |

| Substituted 1,5-Diols | Various Amines | Iridium or Nickel complexes | Substituted Piperidines | Access to C2, C3, and C4-substituted rings. | sci-hub.seresearchgate.net |

Green Chemistry Approaches for Piperidine Analog Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net In the synthesis of piperidines and their analogues, these principles are applied by selecting environmentally benign solvents, developing catalyst systems that replace toxic reagents, and improving atom economy. unibo.it

Key areas of focus include:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). unibo.it

Catalysis: Utilizing recyclable heterogeneous catalysts or earth-abundant metal catalysts (e.g., nickel, iron) to replace more toxic or precious metals. researchgate.net

Atom Economy: Employing reaction types like hydrogen borrowing or multi-component reactions that incorporate a majority of the atoms from the reactants into the final product, minimizing waste. sci-hub.sewhiterose.ac.uk

Renewable Feedstocks: Developing synthetic routes that start from bio-renewable materials, such as the synthesis of 2-aminomethylpiperidine from bio-derived 2,5-bis(aminomethyl)furan. rsc.org

The development of an efficient synthesis for N-substituted piperidones that avoids the classical Dieckmann condensation is an example of a greener approach, offering advantages in process safety and waste reduction. researchgate.net

Precursor Compounds in the Synthesis of this compound and Related Diols

1-(Pyridin-2-yl)ethane-1,2-diol as a Key Intermediate

A primary and direct route to this compound involves the use of 1-(Pyridin-2-yl)ethane-1,2-diol as a late-stage intermediate. In this approach, the ethane-1,2-diol side chain is already in place, and the synthesis is completed by the reduction of the aromatic pyridine ring to the saturated piperidine ring.

The critical step is the catalytic hydrogenation of the pyridine moiety. This transformation is a well-established method for producing piperidine and its derivatives. researchgate.net The hydrogenation of the pyridine ring can be accomplished under various conditions, often employing transition metal catalysts. For instance, pyridine can be effectively hydrogenated using catalysts such as Ruthenium-Boron (RuB) amorphous nanoparticles or bimetallic nanoparticles. researchgate.netresearchgate.net These reactions typically proceed with high conversion rates and selectivity for the corresponding piperidine under mild to moderate temperatures and hydrogen pressures. researchgate.netresearchgate.net The higher basicity of the resulting piperidine compared to the starting pyridine can be exploited for product separation and purification. researchgate.net

Table 1: Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Typical Conditions | Selectivity for Piperidine | Reference |

|---|---|---|---|

| Poly(ethylene glycol)-stabilized RuB nanoparticles | 100°C, 3.0 MPa H₂, 60 min | 100% | researchgate.net |

| Bimetallic Pd/Ag or Pd/Cu nanoparticles | 60°C, 70 atm H₂ | 99% | researchgate.net |

| Palladium on Carbon (Pd/C) | Varies | High | researchgate.net |

The process involves the reduction of the C=N and C=C bonds within the pyridine ring, leading to the saturated heterocyclic system of piperidine, while preserving the diol functionality on the side chain.

2-Vinylpyridine (B74390) Derivatives

2-Vinylpyridine serves as a versatile precursor for the synthesis of this compound. The strategy involving this compound consists of a two-step process: first, the dihydroxylation of the vinyl group, followed by the hydrogenation of the pyridine ring.

The initial step is the conversion of the vinyl side chain into an ethane-1,2-diol group. This is typically achieved through cis-dihydroxylation, a reliable and high-yielding reaction. skku.edu Osmium tetroxide (OsO₄) is the classic reagent for this transformation, often used in catalytic amounts in conjunction with a co-oxidant like N-methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. skku.eduwikipedia.org The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the cis-diol. skku.edu The electrophilic nature of OsO₄ makes it highly effective for the dihydroxylation of alkene double bonds. skku.edu The presence of a tertiary amine, such as pyridine itself, can accelerate this reaction. skku.edunih.gov

Once the intermediate 1-(Pyridin-2-yl)ethane-1,2-diol is formed, the synthesis proceeds via the hydrogenation of the pyridine ring as described in the previous section. The use of 2-vinylpyridine derivatives allows for the introduction of various substituents on the pyridine ring or the vinyl group, providing a route to a range of analogues.

Amino Alcohols and Alkyl Dihalides

The construction of the piperidine ring from acyclic precursors represents a fundamentally different synthetic approach. In this strategy, the piperidine ring is formed through intramolecular cyclization. Key precursors for this method include amino alcohols and alkyl dihalides. mdpi.com For instance, a 5-aminoalkanol can undergo cyclization to form the piperidine ring. dtic.mil

A plausible pathway involves the reaction of a suitable amino alcohol with an alkyl dihalide. For example, an N-substituted amino alcohol could be reacted with a dihaloalkane to form a longer chain intermediate, which then cyclizes to form the piperidine ring. While a direct synthesis of this compound using this specific method is not prominently documented, the general principle is a cornerstone of heterocyclic chemistry. dtic.milmdpi.com The synthesis of piperidines through the cyclization of unsaturated tosylamides or via Michael addition followed by intramolecular nucleophilic displacement are related strategies that highlight the utility of building the ring from linear precursors. dtic.mil

Piperidinones and Pyridines

Piperidinones: Piperidinones, which are cyclic ketones or amides within a piperidine framework, are valuable intermediates for synthesizing substituted piperidines. dtic.mil For example, 4-piperidones are frequently used as precursors in the synthesis of complex molecules. dtic.mil A synthetic route to this compound could potentially involve a 2-piperidinone. The synthesis might proceed by introducing a two-carbon side chain at the 2-position, followed by reduction of the ketone or amide carbonyl group and subsequent modification of the side chain to a diol. The reduction of piperidinones to the corresponding piperidines can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). dtic.mil

Pyridines: Pyridine and its substituted derivatives are the most common starting points for the synthesis of this compound. dtic.mil As detailed in sections 2.4.1 and 2.4.2, the general strategy involves first synthesizing a pyridine derivative with the desired C2-side chain, followed by the hydrogenation of the aromatic ring. researchgate.net

The synthesis can begin with simple pyridine precursors. For example, 2-pyridinecarboxaldehyde (B72084) can be used to build the two-carbon diol side chain. google.com Alternatively, 1-(pyridin-2-yl)ethan-1-one can serve as a starting point, where the ketone is transformed into the diol. sigmaaldrich.com The versatility of pyridine chemistry allows for the creation of a wide array of substituted precursors, which can then be hydrogenated to yield a diverse library of this compound analogues. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(Pyridin-2-yl)ethane-1,2-diol |

| 2,2'-bipyridine |

| 2-Pyridinecarboxaldehyde |

| 2-Vinylpyridine |

| 4-piperidone |

| (E)-1,2-di(pyridin-2-yl)ethene-1,2-diol |

| 1-(pyridin-2-yl)ethan-1-one |

| Benzylamine |

| Hydrogen |

| Lithium aluminum hydride |

| N-methylmorpholine N-oxide |

| Osmium tetroxide |

| Palladium |

| Picolinaldehyde |

| Piperidine |

| Pyridine |

| Ruthenium |

| Silver |

| Copper |

N-Substitution of the Piperidine Ring

The nitrogen atom in the piperidine ring is a common site for substitution, allowing for the introduction of various functional groups that can alter the molecule's steric and electronic properties.

N-methylation, the addition of a methyl group to the piperidine nitrogen, yields 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol. This modification is a fundamental derivatization step. The synthesis of related N-methylated piperidine compounds often involves reacting the parent piperidine with a methylating agent. For instance, processes for preparing compounds like 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide may utilize transfer hydrogenation conditions to convert a piperidine-4-carboxylic acid to a 1-methylpiperidine-4-carboxylic acid intermediate mdpi.com. N-methylation can significantly impact the biological and chemical properties of piperidine-containing molecules. Studies on other compounds, such as norbelladine (B1215549) derivatives, have shown that N-methylation can alter cytotoxicity and enzyme inhibition profiles wur.nl.

Table 1: Examples of N-Substituted Piperidine Derivatives This table is generated based on related chemical synthesis principles.

| Derivative Name | Parent Compound | Reagent/Reaction Type |

|---|---|---|

| 1-(1-Methyl-piperidin-2-yl)-ethane-1,2-diol | This compound | Methylating Agent (e.g., Methyl Iodide) |

| 1-(1-Ethyl-piperidin-2-yl)-ethane-1,2-diol | This compound | Ethylating Agent (e.g., Ethyl Bromide) |

In multi-step syntheses, the piperidine nitrogen is often protected with a group like a tert-butoxycarbonyl (Boc) group. This protecting group prevents the secondary amine from reacting prematurely. The Boc group can be removed (deprotected) using acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane google.com. Once deprotected, the free amine can be derivatized through various coupling reactions. For example, amide bonds can be formed by reacting the piperidine with a carboxylic acid using activating agents like 1,1'-Carbonyldiimidazole (CDI) or a combination of Hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) google.com.

Modifications of the Ethane-1,2-diol Side Chain

The vicinal diol (ethane-1,2-diol) side chain provides another avenue for structural modification through reactions of its hydroxyl groups.

Common modifications for diol groups include esterification, etherification, and ketalization. Esterification can be achieved using carboxylic acids or their derivatives. Biocatalytic methods, employing enzymes like alcohol acetyltransferases, have been shown to effectively produce esters from α,ω-diols google.com. Another key reaction is ketalization, where the diol reacts with a ketone or aldehyde to form a cyclic ketal or acetal. This reaction is often used as a protecting strategy for diols. For instance, a ketone can be transformed by ketalization using ethylene (B1197577) glycol in the presence of an acid catalyst, a reaction that could be reversed on the target compound's side chain to form a 1,3-dioxolane (B20135) ring researchgate.net. Furthermore, under acidic conditions, diols like phenyl ethane (B1197151) 1,2-diol can undergo polymerization, suggesting that the side chain of this compound could potentially be used to form novel polymers nih.gov.

Diastereomeric and Enantiomeric Forms of this compound

The core structure of this compound contains two chiral centers, at C2 of the piperidine ring and C1 of the ethane-1,2-diol side chain. This results in the existence of four possible stereoisomers: (2R,1'R), (2S,1'S), (2R,1'S), and (2S,1'R). These stereoisomers consist of two pairs of enantiomers, which are diastereomeric to each other. The specific spatial arrangement of atoms in each isomer can lead to different chemical and biological properties nih.govijnrd.org.

Accessing specific stereoisomers is a significant challenge in synthetic chemistry. One common strategy is to use optically active starting materials or chiral auxiliaries. For example, the synthesis of specific enantiomers of chiral 3-(piperidin-3-yl)-1H-indole derivatives was achieved by N-alkylation of the racemic piperidine derivative with a chiral reagent, which produced a mixture of diastereomers that could then be separated nih.gov. After separation, removal of the chiral auxiliary yields the pure enantiomers nih.gov. Another powerful technique is asymmetric synthesis, such as a highly diastereoselective intramolecular cycloaddition, which can create the desired stereocenters with high selectivity nih.gov. The synthesis of specific stereoisomers of related complex piperidines has been accomplished by starting with optically active intermediates of known absolute configuration, ensuring the stereochemistry is maintained throughout the reaction sequence nih.gov.

When a synthesis produces a mixture of diastereomers, they must be separated to isolate the desired isomer. Because diastereomers have different physical properties, they can often be separated by standard laboratory techniques. While fractional crystallization is a traditional method, modern chromatographic techniques are frequently employed. High-performance liquid chromatography (HPLC), particularly with a chiral column, can be effective for separating stereoisomers nih.gov. In some cases, separation by standard column chromatography can be challenging due to similar retention factors (Rf values) of the diastereomers nih.gov. An alternative approach involves converting the diol diastereomers into derivatives, such as acetals, which may have more distinct physicochemical properties, making separation by chromatography or crystallization more feasible.

Table 2: Stereoisomers of this compound

| Stereoisomer | Configuration at C2 (Piperidine) | Configuration at C1' (Diol) | Relationship |

|---|---|---|---|

| Isomer 1 | R | R | Enantiomer of Isomer 2 |

| Isomer 2 | S | S | Enantiomer of Isomer 1 |

| Isomer 3 | R | S | Enantiomer of Isomer 4 |

| Isomer 4 | S | R | Enantiomer of Isomer 3 |

Note: Isomers (1, 2) are diastereomers of isomers (3, 4).

Structural Analogs with Varied Substitution Patterns on Piperidine Diols

A divergent synthetic approach has been developed to produce various 3,5-dioxygenated piperidines, which are recognized for their interesting pharmacological properties. nih.govacs.org This method efficiently yields a mixture of the achiral cis- and racemic trans-3,5-piperidine diol from N-benzylglycinate in a five-step process involving chemoenzymatic techniques. nih.govacs.org

Subsequent enzymatic and Ruthenium-catalyzed reactions can transform the racemic/meso diol mixture into the cis-(3R,5S)-diacetate with high diastereoselectivity and yield. nih.govacs.org Further chemical transformations of this cis-diacetate can selectively produce the cis-piperidine diol and the cis-(3R,5S)-hydroxy acetate. nih.govacs.org Alternatively, the dynamic kinetic asymmetric transformation (DYKAT) can be halted at the monoacetate stage to yield the trans-(3R,5R)-hydroxy acetate. nih.gov

Table 1: Synthetic Outcomes for 3,5-Dioxygenated Piperidines

| Starting Material | Key Reaction Steps | Final Product(s) | Key Findings |

| N-benzylglycinate | 5-step chemoenzymatic synthesis | Mixture of cis- and trans-3,5-piperidine diol | Efficient production of key intermediates. nih.govacs.org |

| rac/meso-3,5-piperidine diol mixture | Enzyme- and Ru-catalyzed reaction | cis-(3R,5S)-diacetate | Excellent diastereoselectivity and high yield. nih.govacs.org |

| cis-(3R,5S)-diacetate | Further transformations | cis-piperidine diol, cis-(3R,5S)-hydroxy acetate | Selective synthesis of specific stereoisomers. nih.govacs.org |

| rac/meso-3,5-piperidine diol mixture | DYKAT (stopped at monoacetate stage) | trans-(3R,5R)-hydroxy acetate | Access to alternative stereoisomers. nih.gov |

The synthesis of piperidine derivatives, including those with diol and hydroxyl functionalities, has been a significant focus in medicinal chemistry due to their wide range of biological activities. researchgate.net These activities include but are not limited to antimicrobial, anti-inflammatory, and anticoagulant properties. researchgate.net

Research has also explored the synthesis of 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, where modifications at the N-terminal of the piperidine ring led to compounds with an amide moiety. nih.gov Some of these derivatives have demonstrated antiproliferative activity against human leukemia cells. nih.gov Specifically, a compound with nitro and fluoro substitutions on the phenyl ring of the aryl carboxamide moiety showed potent apoptotic effects. nih.gov

Table 2: Research Findings on Piperidine-3,4-diol and Piperidine-3-ol Derivatives

| Derivative Class | Synthetic Approach | Key Findings |

| 3-(N-Boc amino) piperidines | Multi-step synthesis from L-glutamic acid | Facile synthesis with good yields (44-55%) under mild conditions. niscpr.res.in |

| 4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Synthesis of various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanones | Compounds 3a, 3d, and 3e showed antiproliferative activity. Compound 3a was the most potent against leukemia cells. nih.gov |

The synthesis of 2,4,6-trisubstituted piperidines represents a significant area of research due to the prevalence of this structural motif in FDA-approved pharmaceuticals. usm.edu A diversity-oriented synthesis (DOS) protocol has been established to create all possible stereoisomers of a 2,4,6-trisubstituted piperidine scaffold. nih.govacs.org This strategy utilizes Type II Anion Relay Chemistry (ARC), followed by intramolecular SN2 cyclization, and subsequent chemoselective modifications. nih.govacs.org This modular approach allows for chemical and stereochemical diversification at the C(2) and C(6) positions. nih.gov

Another novel six-step method aims to generate 2,4,6-trisubstituted piperidines with stereoselective control. usm.edu This process involves the condensation of a nonenolizable aldehyde with (R)-2-methylpropane-2-sulfinamide, followed by stereoselective allylation, removal of the sulfinyl group, acylation, reduction, and finally, an aza-Prins cyclization to form the piperidine ring. usm.edu

Table 3: Synthetic Strategies for 2,4,6-Trisubstituted Piperidines

| Synthetic Strategy | Key Steps | Outcome |

| Diversity-Oriented Synthesis (DOS) | Type II Anion Relay Chemistry (ARC), Intramolecular SN2 cyclization | Access to all possible stereoisomers of the 2,4,6-trisubstituted piperidine scaffold. nih.govacs.org |

| Novel Six-Step Method | Condensation, Stereoselective allylation, Sulfinyl group removal, Acylation, Reduction, aza-Prins Cyclization | Stereoselective control in the generation of 2,4,6-trisubstituted piperidines. usm.edu |

The development of novel and efficient methods for constructing highly substituted piperidine analogs is a key area in organic chemistry, driven by their importance as structural components in biologically active compounds. ajchem-a.comajchem-a.com These analogs often exhibit significant biological properties, including antioxidant and anti-Alzheimer activities. ajchem-a.comajchem-a.com

Recent advancements include the use of green chemistry methods, such as non-toxic catalysis and solvent-free reactions, for the preparation of these complex structures. ajchem-a.comajchem-a.com For instance, a single-step, pseudo-four-component reaction of aldehydes, 2,7-naphthalenediol, and ammonium (B1175870) carboxylates has been used to generate a series of N-acylated and non-acylated piperidine analogs with notable antioxidant properties. ajchem-a.com

Furthermore, the synthesis of 1,4-disubstituted and 1,4,4-trisubstituted piperidines from 4-cyanopiperidine (B19701) has been explored for their potential as T-type calcium channel inhibitors, which could be beneficial in mitigating neuropathic pain. afasci.com

Table 4: Research on Highly Substituted Piperidine Analogs

| Analog Class | Synthetic Method | Key Research Findings |

| N-acylated and non-acylated piperidines | Pseudo-four-component reaction | Generated analogs with significant antioxidant activities. ajchem-a.com |

| 1,4-disubstituted and 1,4,4-trisubstituted piperidines | Synthesized from 4-cyanopiperidine | Some analogs showed strong inhibition of the Cav3.2 channel and analgesic effects. afasci.com |

Iv. Biological Activities of 1 Piperidin 2 Yl Ethane 1,2 Diol and Its Derivatives

General Spectrum of Pharmacological Actions of Piperidine (B6355638) Derivatives

Piperidine, a six-membered nitrogen-containing heterocycle, is a key building block in drug design, featuring in more than twenty classes of pharmaceuticals. mdpi.comresearchgate.net Compounds incorporating this structure exhibit a broad range of biological properties, including but not limited to anti-inflammatory, antimicrobial, antiviral, anticancer, and significant central nervous system activities. ijnrd.orgnih.gov Naturally occurring alkaloids containing the piperidine ring, such as piperine from black pepper, and synthetic derivatives have all been subjects of extensive research for their therapeutic potential. encyclopedia.pubnih.gov This versatility makes the piperidine nucleus a "privileged scaffold" in the development of new therapeutic agents. researchgate.net

Derivatives of piperidine have demonstrated notable anti-inflammatory activities. Pharmacological evaluations of piperidine-2,4,6-trione derivatives showed that the introduction of an N-cyclohexylcarboxamide substituent increased their anti-inflammatory effects. nih.gov Another study noted that introducing cyclohexyl and allyl radicals to certain derivatives imparts anti-inflammatory and immunosuppressive activity. nih.gov Phenylpiperidine derivatives have also been synthesized and investigated as potential anti-inflammatory compounds. acs.org Furthermore, natural alkaloids that contain fused piperidine rings, such as Aloperine and Matrine, have exhibited anti-inflammatory properties. mdpi.comencyclopedia.pub The bioactive alkaloid evodiamine, which also contains a piperidine structure, is another example noted for its anti-inflammatory mechanisms. ijnrd.org

The piperidine moiety is a structural component of various compounds with significant antimicrobial and antibacterial effects. symbiosisonlinepublishing.com Research has shown that novel synthesized piperidine derivatives can exhibit potent activity against a range of bacterial pathogens. academicjournals.org For instance, certain halogenobenzene derivatives substituted with piperidine have been tested against both Gram-positive and Gram-negative bacteria as well as fungi, with some compounds showing inhibitory activity against all tested microorganisms. tandfonline.comnih.gov

In one study, a series of six new piperidine derivatives were evaluated for their antimicrobial properties. academicjournals.orgresearchgate.net The results indicated varying degrees of inhibition against several bacterial and fungal strains.

| Bacterial Strain | Most Active Compound | Activity/MIC |

|---|---|---|

| Bacillus cereus | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |

| Escherichia coli | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |

| Staphylococcus aureus | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |

| Bacillus subtilis | Compound 6 | ≥ 6 mm inhibition, MIC 0.75 mg/ml |

| Pseudomonas aeruginosa | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |

| Klebsiella pneumoniae | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |

| Micrococcus luteus | Compound 6 | ≥ 6 mm inhibition, MIC 1.5 mg/ml |

Data sourced from a study on novel piperidine derivatives, where "Compound 6" refers to a specific synthesized molecule. academicjournals.org

Piperidine derivatives have emerged as promising candidates in the search for new antiviral agents. ijnrd.orgnih.gov A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and shown to possess notable inhibitory potencies against HIV in cellular assays. nih.gov Within this series, the compound designated FZJ13 was particularly potent against HIV-1. nih.gov Another compound from the same study, FZJ05, displayed significant potency against the influenza A/H1N1 virus, with efficacy much greater than that of established antiviral drugs like ribavirin and amantadine. nih.gov Other research has also identified piperidine-based derivatives as potent inhibitors of the influenza virus. researchgate.net Additionally, adamantane derivatives of the alkaloid anabasine, which features a piperidine ring, have shown antiviral effects. mdpi.com

The piperidine nucleus is a common feature in many compounds investigated for their anticancer properties. ijnrd.orgnih.govnih.gov Both natural and synthetic piperidine derivatives have demonstrated the ability to inhibit the proliferation of various cancer cells. nih.gov For example, piperine and piperidine have shown anticancer effects against ovarian, prostate, and lung cancer cells, among others. nih.gov One study synthesized a piperidine derivative, compound 17a, which was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner. nih.gov

Another comprehensive study evaluated twenty-five different piperidine derivatives for their antitumor activity against a panel of human cancer cell lines. nih.gov The results showed that the compounds were considerably more toxic to cancer cell lines than to a normal cell line. nih.gov

| Cancer Cell Line | Cell Type | General Sensitivity |

|---|---|---|

| U251 | Glioblastoma | Least Sensitive |

| MCF7 | Breast Cancer | Least Sensitive |

| NCI/ADR-RES | Ovarian Cancer (Resistant) | Least Sensitive |

| NCI-H460 | Lung Cancer | Least Sensitive |

| HT29 | Colon Cancer | Least Sensitive |

General sensitivity of various cancer cell lines to a panel of 25 piperidine derivatives. nih.gov

Compounds containing the piperidine moiety exhibit a broad range of activities within the central nervous system. nih.govresearchgate.net Several clinically important drugs that act on the CNS are piperidine derivatives. encyclopedia.pubnih.gov For example, Donepezil is a piperidine derivative used to treat patients with Alzheimer's disease, acting as a potent inhibitor of acetylcholinesterase. nih.govnih.gov Another example is Pipamperone, a 1,4-substituted piperidine derivative indicated for patients with schizophrenia. nih.gov The natural alkaloid piperine has also been studied for its beneficial effects in the CNS, including anti-depressive and neuroprotective actions. researchgate.net

A key mechanism through which piperidine derivatives exert their CNS effects is the inhibition of monoamine neurotransmitter re-uptake. patentalert.comgoogle.com Specific derivatives have been designed to be potent inhibitors of dopamine, serotonin, and noradrenaline re-uptake. google.com This activity makes them valuable candidates for treating a range of neurological and psychiatric disorders, including Parkinson's disease, depression, obsessive-compulsive disorders, anxiety, and attention deficit hyperactivity disorder (ADHD). google.com The natural compound piperine and its derivatives have been established as potent monoamine oxidase (MAO) inhibitors, an enzyme responsible for breaking down neurotransmitters. mdpi.comacs.org Structure-activity relationship studies have shown that the piperidine ring plays a crucial role in this MAO-inhibitory activity. mdpi.com

Central Nervous System (CNS) Activities

Anti-Parkinsonian and Anti-Dyskinetic Activities

Derivatives of 1-(Piperidin-2-yl)ethane-1,2-diol, specifically those incorporating a piperidine nucleus, have been investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. nih.govmdpi.com A key therapeutic strategy for Parkinson's disease involves the inhibition of monoamine oxidase B (MAO-B), an enzyme that metabolizes dopamine. mdpi.com By inhibiting MAO-B, dopamine levels in the brain can be increased, which helps to alleviate the motor symptoms of the disease. mdpi.com

A series of pyridazinobenzylpiperidine derivatives has been synthesized and evaluated for their MAO inhibitory activity. mdpi.comnih.gov Many of these compounds demonstrated a preference for inhibiting MAO-B over MAO-A. mdpi.com For instance, compound S5, which features a 3-chloro substitution on the phenyl ring, was identified as a particularly potent MAO-B inhibitor with a half-maximal inhibitory concentration (IC50) value of 0.203 μM. mdpi.comnih.gov In contrast, its inhibitory effect on MAO-A was significantly weaker, with an IC50 value of 3.857 μM. mdpi.comnih.gov This resulted in a high selectivity index (SI) of 19.04 for MAO-B, indicating its potential as a selective agent for treating neurological disorders. mdpi.comnih.gov Kinetic studies revealed that this inhibition is of a competitive and reversible type. mdpi.comnih.gov The ability of these lead compounds to penetrate the blood-brain barrier has also been demonstrated, a crucial property for drugs targeting the central nervous system. mdpi.comnih.gov

NMDA Receptor Antagonism (in relation to dexoxadrol bioisosteres)

The N-Methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and memory function. researchgate.netwikipedia.org However, its overactivation can lead to excitotoxicity and neuronal damage, implicating it in various neurological conditions. researchgate.netwikipedia.org Consequently, NMDA receptor antagonists have been explored for therapeutic potential. wikipedia.org this compound is structurally related to a class of potent NMDA receptor antagonists derived from dexoxadrol. researchgate.net

Dexoxadrol and its analogue etoxadrol are (dioxolan-4-yl)piperidine derivatives that act as non-competitive antagonists, binding to the phencyclidine (PCP) site within the NMDA receptor's ion channel. nih.gov The development of bioisosteres and analogues of dexoxadrol has provided significant insight into the structure-activity relationships for this class of compounds. researchgate.netnih.gov Research indicates that the piperidine ring is a critical component for strong interaction with the receptor. nih.gov

| Compound | Modification | Affinity (Ki) |

|---|---|---|

| WMS-2508 (17d) | 4-hydroxy group on piperidine ring | 44 nM rsc.org |

| (2S,4S)-13b | Piperidine replaced with 2-aminoethyl group | 69 nM nih.gov |

Enzyme Inhibition

The piperidine nucleus is a key structural feature in many compounds designed as monoamine oxidase (MAO) inhibitors. nih.govacs.org MAOs are enzymes responsible for the oxidative deamination of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. nih.govdergipark.org.tr

The natural product piperine, an alkaloid found in black pepper, contains a piperidine ring and has been shown to be a dose-dependent inhibitor of both MAO-A and MAO-B. nih.gov One study found its IC50 values to be 49.3 μM for MAO-A and 91.3 μM for MAO-B. nih.gov Another study reported IC50 values of 20.9 μM for MAO-A and 7.0 μM for MAO-B, indicating a stronger inhibitory effect on MAO-B. nih.gov

Synthetic piperidine derivatives have been developed that exhibit significantly higher potency. mdpi.comnih.gov A series of pyridazinobenzylpiperidine derivatives were found to be highly selective MAO-B inhibitors. mdpi.com Compound S5 from this series displayed an IC50 of 0.203 μM for MAO-B and a Ki value of 0.155 μM, acting as a competitive reversible inhibitor. mdpi.comnih.gov Structure-activity relationship studies have highlighted the importance of the piperidine ring; its absence leads to a reduction in activity. acs.org Furthermore, substitutions on the piperidine ring can enhance potency; for example, a para-hydroxy substitution resulted in a compound with IC50 values of 0.01446 μM and 0.01572 μM for MAO-A and MAO-B, respectively. acs.org

| Compound | MAO-A IC50 | MAO-B IC50 | Notes |

|---|---|---|---|

| Piperine (Study 1) | 49.3 µM nih.gov | 91.3 µM nih.gov | Isolated from rat brain. nih.gov |

| Piperine (Study 2) | 20.9 µM nih.gov | 7.0 µM nih.gov | Isolated from mouse brain. nih.gov |

| Compound S5 | 3.857 µM mdpi.comnih.gov | 0.203 µM mdpi.comnih.gov | Pyridazinobenzylpiperidine derivative, selective for MAO-B. mdpi.comnih.gov |

| para-hydroxy piperidine derivative | 0.01446 µM acs.org | 0.01572 µM acs.org | Demonstrates high potency for both isoforms. acs.org |

Arginase is an enzyme that hydrolyzes L-arginine to L-ornithine and urea, playing a role in various pathological states, including cancer and cardiovascular disease. nih.govmdpi.com The piperidine scaffold is a feature of several potent arginase inhibitors. nih.govmdpi.com These inhibitors often incorporate a boronic acid moiety, which mimics the natural substrate and contributes to high binding affinity. nih.govacs.org

Derivatives featuring a piperidine ring linked to a quaternary amino acid center have shown significant inhibitory activity against both human arginase I (hARG-1) and human arginase II (hARG-2). mdpi.comnih.gov For example, 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl) piperidin-4-yl) hexanoic acid (compound 12) is a potent inhibitor with IC50 values of 200 nM for hARG-1 and 290 nM for hARG-2. mdpi.comnih.gov Another potent compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid (compound 11), demonstrated IC50 values of 223 nM and 509 nM against hARG-1 and hARG-2, respectively. nih.gov A novel class of boronic acid-based piperidine derivatives has also been developed, showing good inhibitory potential with IC50 values as low as 160 nM. nih.gov

| Compound | hARG-1 IC50 | hARG-2 IC50 |

|---|---|---|

| Compound 11 | 223 nM nih.gov | 509 nM nih.gov |

| Compound 12 | 200 nM mdpi.comnih.gov | 290 nM mdpi.comnih.gov |

| Novel Piperidine Series | Up to 160 nM nih.gov | Not specified |

The enzyme Δ24-sterol methyltransferase (SMT) is critical for the biosynthesis of essential sterols like ergosterol in fungi and protozoa, but it is absent in mammals. nih.govmdpi.com This makes it an attractive target for the development of antifungal and antiparasitic agents. nih.gov Certain piperidine derivatives have been shown to act as inhibitors of this enzyme. nih.gov

Specifically, the azasterol analog 20-piperidyl-2-yl-5α-pregnan-3β,20(R)-diol (AZA-1), which is a diol derivative containing a piperidine ring, has been identified as an SMT inhibitor. nih.gov Studies on the pathogenic fungus Paracoccidioides brasiliensis showed that AZA-1 had a potent antiproliferative effect, achieving 100% inhibition at a concentration of 5 μM. nih.gov The inhibitory action of AZA-1 against SMT leads to a depletion of 24-alkyl-sterols, which are essential for the growth of these organisms. nih.gov

In addition to inhibiting SMT, some piperidine derivatives can also target other enzymes in the sterol biosynthesis pathway. The enzyme Δ24(28)-sterol methylreductase (SMR) is responsible for a key reduction step in the formation of the final sterol product. nih.gov

The same piperidyl-containing azasterol analog, AZA-1, that inhibits SMT has also been found to impair SMR activity. nih.gov In Paracoccidioides brasiliensis treated with AZA-1, the inhibition of SMR leads to the accumulation of the sterol intermediate ergosta-5,7,24(28)-trien-3β-ol. nih.gov This disruption of the sterol biosynthesis pathway at multiple points contributes to the compound's potent antiproliferative effects on the fungus. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition (for specific piperidine diol derivatives)

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has become a significant therapeutic target in various cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. nih.govrsc.orgmdpi.com Specific derivatives of piperidine featuring a diol or related hydroxyl group have been investigated as potent ALK inhibitors.

Research has described the synthesis and biological activity of pyrrolotriazine inhibitors of ALK that incorporate piperidine-3,4-diol and piperidine-3-ol moieties. nih.gov While both the diol and mono-ol derivatives demonstrated comparable in vitro activity against the ALK enzyme, the piperidine-3-ol derivatives showed improved physicochemical and pharmacokinetic properties. nih.gov A key finding was the significant impact of stereochemistry on in vivo activity; trans-4-aryl-piperidine-3-ols were found to be more potent inhibitors of ALK autophosphorylation than their cis diastereomers. nih.gov

In other studies, a piperidine carboxamide was identified as a novel ALK inhibitor through high-throughput screening, showing an IC₅₀ of 0.174 μM in an enzyme assay. nih.gov Structural analysis via X-ray crystallography revealed that this class of inhibitors binds to an unusual, DFG-shifted conformation of the ALK kinase domain, which allows access to an extended hydrophobic pocket. nih.govresearchgate.net This structural insight guided further optimization, leading to molecules with enhanced potency. nih.gov

Table 1: ALK Inhibition by Piperidine Derivatives| Compound Class | Key Structural Feature | Biological Finding | Reference |

|---|---|---|---|

| Pyrrolotriazine Derivatives | Piperidine-3,4-diol | Showed comparable in vitro ALK activity to piperidine-3-ol derivatives. | nih.gov |

| Pyrrolotriazine Derivatives | trans-4-aryl-piperidine-3-ol | Demonstrated more potent in vivo inhibition of ALK autophosphorylation compared to cis diastereomers. | nih.gov |

| Piperidine Carboxamides | Carboxamide linked to piperidine | Inhibited ALK with an IC₅₀ of 0.174 μM. Binds to a DFG-shifted conformation. | nih.gov |

Carboxylesterase Inhibition (related to diol moiety)

Carboxylesterases (CEs) are enzymes that play a crucial role in the metabolism and detoxification of a wide range of ester-containing drugs and xenobiotics. nih.govamericanpharmaceuticalreview.com The inhibition of these enzymes can modulate drug pharmacokinetics and efficacy. nih.govresearchgate.net Molecules containing an ethane-1,2-dione moiety, a close structural relative and potential precursor to the ethane-1,2-diol moiety, have been identified as potent and selective inhibitors of CEs. nih.govnih.gov

Benzil (diphenylethane-1,2-dione) is a prototypical pan-CE inhibitor with nanomolar Kᵢ values. nih.govamericanpharmaceuticalreview.com Studies have shown that both the dione moiety and the attached aromatic rings are essential for its inhibitory activity. nih.govresearchgate.net The flexibility and rotational constraints enforced by the dione group are contributing factors to the inhibition. nih.gov

Another class of CE inhibitors, trifluoromethyl ketones, are effective because the electron-withdrawing trifluoro group promotes the hydration of the carbonyl to form a gem-diol. nih.govresearchgate.net This gem-diol structure acts as a tetrahedral transition-state analog that mimics the intermediate formed during ester hydrolysis within the enzyme's active site, leading to potent reversible inhibition. nih.govresearchgate.net This mechanism highlights the significance of the diol structure in achieving effective carboxylesterase inhibition.

Glycosidase Inhibition (as exemplified by iminosugars)

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their inhibition is a therapeutic strategy for conditions like diabetes and certain viral infections. acs.orgresearchgate.net Polyhydroxylated piperidines, also known as iminosugars, are a prominent class of glycosidase inhibitors because they mimic the structure of natural sugars, with a nitrogen atom replacing the endocyclic oxygen. nih.govmdpi.com

The structural features of this compound are reminiscent of certain iminosugar derivatives. An efficient synthesis of (3R,4S,5S)-4-(2-hydroxyethyl)piperidine-3,4,5-triol and its N-alkylated derivatives from D-glucose has been reported. nih.gov These compounds were screened against various glycosidase enzymes. The study found that among the synthetic N-alkylated derivatives, some were inhibitors of α-galactosidase, while others were selective and moderate inhibitors of α-mannosidase. nih.gov The design of these inhibitors often focuses on creating conformationally restricted molecules to achieve higher selectivity for specific glycosidases. acs.orgnih.gov

Table 2: Glycosidase Inhibition by a γ-Hydroxyethyl Piperidine Iminosugar and its N-Alkyl Derivatives| Compound | N-substituent | Target Enzyme | Activity | Reference |

|---|---|---|---|---|

| Derivative 8b | N-butyl | α-galactosidase | Inhibitor | nih.gov |

| Derivative 8c | N-hexyl | α-galactosidase | Inhibitor | nih.gov |

| Derivative 8d | N-octyl | α-mannosidase | Selective and moderate inhibitor | nih.gov |

| Derivative 8e | N-decyl | α-mannosidase | Selective and moderate inhibitor | nih.gov |

Antioxidant and Free Radical Scavenging Properties

The piperidine scaffold is considered a valuable structure for developing potent antioxidant agents. scispace.comresearchgate.netinnovareacademics.in Its stable heterocyclic nature allows for the introduction of various substituent groups that can enhance its ability to scavenge reactive free radicals. scispace.comresearchgate.net

Studies on various piperidine derivatives have demonstrated significant antioxidant and free radical scavenging activity. One study synthesized six novel piperidine derivatives and evaluated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay. All tested compounds revealed antioxidant capacities greater than 49% at a concentration of 1 mg/ml. researchgate.net Another investigation of 25 highly functionalized piperidines showed they possessed varied abilities to scavenge DPPH and superoxide anion radicals. researchgate.net For instance, pyruvic acid, which can be used to synthesize piperidine dione derivatives, is noted for its antioxidant and free radical scavenging capabilities. studiamsu.md The antioxidant activity of piperidine compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net

Mechanisms of Biological Action

The diverse biological effects of piperidine derivatives stem from their ability to interact with a variety of biological macromolecules, including receptors and enzymes. The specific nature of these interactions dictates the resulting pharmacological response.

Receptor Binding Interactions

Piperidine-containing molecules have been shown to bind to a range of receptors throughout the central nervous system and other tissues.

Sigma Receptors : Certain piperidine derivatives show a high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.govrsc.org Molecular modeling suggests that the protonated piperidine nitrogen atom can form a bidentate salt bridge with the carboxylate groups of glutamate (Glu172) and aspartate (Asp126) residues within the σ₁ receptor binding site. rsc.org

Histamine H₃ Receptors : The piperidine moiety is considered a critical structural element for dual activity at histamine H₃ and σ₁ receptors. nih.gov

Nicotinic Cholinergic Receptors : The interactions of various piperidine derivatives with nicotinic acetylcholine receptor complexes have been studied, indicating that this scaffold can modulate ion channel function. nih.gov

NMDA Receptors : Phencyclidine (PCP), a well-known piperidine derivative, is an inhibitor of the NMDA receptor. It binds to a specific site located within the receptor's ion channel, physically blocking the flow of ions. wikipedia.org

Muscarinic Receptors : Some piperidine derivatives have been identified as ligands for the M3 muscarinic acetylcholine receptor, which is involved in cellular proliferation. encyclopedia.pub

Enzyme Active Site Interactions and Binding Information

The inhibitory activity of this compound derivatives against various enzymes is a direct result of specific interactions within the enzyme's active site.

Anaplastic Lymphoma Kinase (ALK) : X-ray crystallography of a piperidine carboxamide inhibitor in complex with the ALK kinase domain showed that the inhibitor binds in a hydrophobic pocket. nih.gov This binding stabilizes an unusual "DFG-shifted" conformation of the kinase, which is a key mechanism of its inhibitory action. nih.gov

Glycosidases : The inhibitory mechanism of iminosugars, including polyhydroxylated piperidines, is attributed to their structural and electronic resemblance to the natural sugar substrates. nih.gov They are believed to mimic the charge and conformation of the oxocarbenium-ion-like transition state that occurs during the enzymatic hydrolysis of glycosides, thus binding tightly to the active site and blocking catalysis. nih.gov Molecular docking studies have been used to further substantiate these proposed binding modes. nih.gov

Carboxylesterases (CEs) : As mentioned previously, inhibitors featuring a diol or a precursor dione moiety interact directly with the CE active site. Trifluoromethyl ketones are hydrated to gem-diols that act as transition-state mimics of the tetrahedral intermediate formed during esterolysis. nih.govresearchgate.net This mimicry allows for potent and stable binding within the active site, leading to inhibition.

Cellular Mechanisms (e.g., inhibition of macromolecular biosynthesis, dissipation of bacterial membrane potential, effects on collagen expression)

The biological effects of piperidine diol derivatives are often traced back to specific interactions at the cellular level. Research into related piperidine structures has illuminated several key mechanisms of action.

Inhibition of Macromolecular Biosynthesis: Certain piperidine analogues have been shown to interfere with the synthesis of essential biological macromolecules. For instance, some piperidine derivatives can interact with DNA, and related heterocyclic compounds like 2,5-Piperazinedione, 3,6-bis(5-chloro-2-piperidyl)-,dihydrochloride have been observed to selectively and irreversibly inhibit DNA synthesis without affecting RNA and protein synthesis initially medchemexpress.comnih.gov. This suggests that a potential mechanism of action for some piperidine-containing compounds is the disruption of cellular replication and proliferation by targeting DNA nih.gov.

Dissipation of Bacterial Membrane Potential: A critical mechanism, particularly for antibacterial piperidine derivatives, is the disruption of the bacterial cell membrane's electrochemical gradient. The transmembrane potential is vital for numerous cellular processes, including ATP synthesis and nutrient transport acs.orgmdpi.com. Certain antimicrobial agents can cause depolarization of the cell membrane, leading to a loss of bacterial viability mdpi.com. This dissipation of the membrane potential is a lethal event for the bacteria and represents a key mode of action for compounds designed to combat bacterial infections acs.org. The use of voltage-sensitive dyes can directly measure this membrane depolarization, confirming the membrane-targeting activity of a compound acs.org.

Intramolecular and Intermolecular Interactions Affecting Activity

The biological activity of this compound derivatives is governed by a network of non-covalent interactions. Both intramolecular hydrogen bonds, which influence the molecule's conformation, and intermolecular interactions with biological targets are crucial.